Cas no 2418712-68-0 ((9H-fluoren-9-yl)methyl 4-3-amino-5-(aminomethyl)-4-methylphenylpiperazine-1-carboxylate)

(9H-fluoren-9-yl)methyl 4-3-amino-5-(aminomethyl)-4-methylphenylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- (9H-fluoren-9-yl)methyl 4-[3-amino-5-(aminomethyl)-4-methylphenyl]piperazine-1-carboxylate
- 2418712-68-0
- EN300-26629095
- (9H-fluoren-9-yl)methyl 4-3-amino-5-(aminomethyl)-4-methylphenylpiperazine-1-carboxylate
-
- インチ: 1S/C27H30N4O2/c1-18-19(16-28)14-20(15-26(18)29)30-10-12-31(13-11-30)27(32)33-17-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-9,14-15,25H,10-13,16-17,28-29H2,1H3
- InChIKey: DPLRNRSGMBYYTJ-UHFFFAOYSA-N
- ほほえんだ: O(C(N1CCN(C2C=C(C(C)=C(CN)C=2)N)CC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 442.23687621g/mol
- どういたいしつりょう: 442.23687621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 645
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 84.8Ų
(9H-fluoren-9-yl)methyl 4-3-amino-5-(aminomethyl)-4-methylphenylpiperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26629095-1.0g |
(9H-fluoren-9-yl)methyl 4-[3-amino-5-(aminomethyl)-4-methylphenyl]piperazine-1-carboxylate |
2418712-68-0 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26629095-1g |
(9H-fluoren-9-yl)methyl 4-[3-amino-5-(aminomethyl)-4-methylphenyl]piperazine-1-carboxylate |
2418712-68-0 | 1g |
$0.0 | 2023-09-12 |
(9H-fluoren-9-yl)methyl 4-3-amino-5-(aminomethyl)-4-methylphenylpiperazine-1-carboxylate 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
(9H-fluoren-9-yl)methyl 4-3-amino-5-(aminomethyl)-4-methylphenylpiperazine-1-carboxylateに関する追加情報
(9H-Fluoren-9-yl)methyl 4-(3-amino-5-(aminomethyl)-4-methylphenyl)piperazine-1-carboxylate: A Comprehensive Overview
The compound with CAS number 2418712-68-0, known as (9H-fluoren-9-yl)methyl 4-(3-amino-5-(aminomethyl)-4-methylphenyl)piperazine-1-carboxylate, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a fluorenylmethyl group, a piperazine ring, and multiple substituents that confer it with distinctive chemical and biological properties.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging cutting-edge methodologies such as palladium-catalyzed cross-coupling reactions and stereoselective synthesis techniques. These methods have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and material development.
The structural features of this compound, particularly the fluorenylmethyl group, contribute to its high stability and fluorescence properties. This makes it an ideal candidate for use in fluorescent probes and sensors, which are critical in biomedical imaging and analytical chemistry. Moreover, the presence of amino groups and methyl substituents enhances its ability to interact with biological molecules, making it a promising lead compound for therapeutic applications.
In terms of biological activity, studies have demonstrated that this compound exhibits potent inhibitory effects against certain enzymes, such as kinases and proteases, which are implicated in various pathological conditions. Its ability to modulate cellular signaling pathways has positioned it as a potential candidate for the development of novel therapeutics targeting diseases such as cancer and neurodegenerative disorders.
Recent research has also explored the use of this compound in materials science, particularly in the development of advanced polymers and organic electronics. Its unique electronic properties and compatibility with various synthetic techniques make it a valuable building block for constructing high-performance materials.
Despite its promising potential, further studies are required to fully elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical applications. Collaborative efforts between chemists, biologists, and material scientists are expected to drive innovation in this area and unlock new possibilities for this versatile compound.
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